molecular formula C11H12N2O2 B2651594 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione CAS No. 1008214-93-4

5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B2651594
CAS No.: 1008214-93-4
M. Wt: 204.229
InChI Key: YJBYUBOFZKFXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione: is a heterocyclic compound with the molecular formula C11H12N2O2 . It is a derivative of imidazolidine-2,4-dione, featuring a methyl group at the 5-position and a 4-methylphenyl group attached to the nitrogen atom at the 1-position. This compound is known for its diverse applications in pharmaceutical and chemical research.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents .

Medicine: In medicine, derivatives of this compound have been investigated for their potential anticonvulsant and antiarrhythmic properties. These compounds may also exhibit activity against certain types of cancer, making them candidates for further drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products. Its versatility and reactivity make it a valuable component in industrial chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of C-4-methylphenylglycine with phenyl isocyanate under controlled conditions. The reaction yields the desired product as white crystals, which can be recrystallized from a mixture of ethanol and water. The reaction conditions include maintaining a temperature range of 198-199°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing the reaction conditions and using appropriate catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly at the nitrogen or carbon atoms, can yield a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are frequently used.

    Substitution: Substitution reactions often involve or under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione, each with distinct chemical and pharmacological properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with receptors on cell surfaces, influencing cellular signaling and function .

Comparison with Similar Compounds

  • 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione
  • 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
  • 2-Thioxoimidazolidine-4-ones

Comparison: Compared to other similar compounds, 5-Methyl-1-(4-methylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. For instance, the presence of the 4-methylphenyl group at the nitrogen atom enhances its lipophilicity and potential for crossing biological membranes, making it more effective in certain biological applications .

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-3-5-9(6-4-7)13-8(2)10(14)12-11(13)15/h3-6,8H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBYUBOFZKFXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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